molecular formula C18H21Cl2N5O5 B2800454 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 923178-93-2

7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2800454
CAS No.: 923178-93-2
M. Wt: 458.3
InChI Key: PONZXCWTYIEOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This purine-2,6-dione derivative features a 1,3-dimethylpurine core substituted at the 7-position with a 3-(2,4-dichlorophenoxy)-2-hydroxypropyl chain and at the 8-position with a 2-hydroxyethylamino group.

Properties

IUPAC Name

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N5O5/c1-23-15-14(16(28)24(2)18(23)29)25(17(22-15)21-5-6-26)8-11(27)9-30-13-4-3-10(19)7-12(13)20/h3-4,7,11,26-27H,5-6,8-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONZXCWTYIEOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC(COC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Purine-2,6-Dione Derivatives

Compound (Source) Phenoxy/Backbone Substituent 8-Position Amino Substituent Purine Core Substituents
Target Compound 3-(2,4-Dichlorophenoxy)-2-hydroxypropyl 2-Hydroxyethyl 1,3-Dimethyl
Ev3 3-(4-Chlorophenoxy)-2-hydroxypropyl 3-Methoxypropyl 3-Methyl
Ev5 2-Hydroxy-3-(4-methoxyphenoxy)propyl 2-Hydroxyethyl 3-Methyl
Ev6 2-Hydroxy-3-(4-methoxyphenoxy)propyl 3-Methylphenyl 1,3-Dimethyl
Ev7 3-Phenylpropyl (non-phenoxy) 2-Hydroxyethyl 3-Methyl

Phenoxy/Backbone Substituent Analysis

  • Target Compound: The 2,4-dichlorophenoxy group increases lipophilicity compared to mono-chloro (Ev3) or methoxy (Ev5, Ev6) analogs.
  • Ev3 (4-Chlorophenoxy): Reduced steric hindrance compared to 2,4-dichloro substitution, possibly improving solubility but limiting halogen-mediated interactions.
  • Ev5/Ev6 (4-Methoxyphenoxy): Methoxy groups are electron-donating, which could alter electronic distribution and reduce metabolic stability compared to chloro-substituted analogs.
  • Ev7 (Phenylpropyl): The absence of a phenoxy ether and replacement with a phenylpropyl chain eliminates oxygen-mediated hydrogen bonding, favoring hydrophobic interactions .

Amino Substituent Analysis

  • Target Compound and Ev5/Ev7 : The 2-hydroxyethyl group may improve aqueous solubility via hydrogen bonding. This contrasts with Ev3’s 3-methoxypropyl (more lipophilic) and Ev6’s 3-methylphenyl (bulky, aromatic) groups, which could hinder solubility but enhance membrane permeability .
  • Ev6 (3-Methylphenyl) : The aromatic substituent may facilitate π-π stacking in protein binding pockets but introduces steric constraints .

Purine Core Substitution

  • 1,3-Dimethyl (Target, Ev6) : The additional methyl at the 1-position may restrict rotational flexibility, stabilizing a specific conformation. This could enhance binding selectivity compared to 3-methyl analogs (Ev3, Ev5, Ev7) .

Structural and Crystallographic Insights

While crystallographic data for the target compound are absent in the provided evidence, tools like SHELX (for refinement) and Mercury CSD (for packing analysis) are widely used to study analogous purine derivatives . Key considerations include:

  • For example, 1,3-dimethyl substitution may enforce planarity, affecting crystal packing .
  • Hydrogen Bonding : The hydroxypropyl and hydroxyethyl groups likely participate in hydrogen-bonding networks, as seen in similar structures solved via SHELX .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?

Methodological Answer : The compound’s purine core (imidazole-pyrimidine fused rings) is substituted at positions 7 and 7. The 7-position features a 2,4-dichlorophenoxy-hydroxypropyl chain, which introduces steric bulk and potential halogen bonding. The 8-position’s (2-hydroxyethyl)amino group may facilitate hydrogen bonding with biological targets. These groups influence solubility, stability, and receptor affinity. Structural characterization via NMR and X-ray crystallography is critical to confirm regiochemistry and stereochemistry, as misassignment can lead to misinterpretation of activity data .

Q. What synthetic strategies are recommended for preparing this compound, given its multi-substituted purine backbone?

Methodological Answer : Synthesis typically involves sequential alkylation and nucleophilic substitution on a theophylline (1,3-dimethylxanthine) precursor. For example:

Step 1 : Alkylation of the 7-position using 3-(2,4-dichlorophenoxy)-2-hydroxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Step 2 : Functionalization of the 8-position via nucleophilic substitution with 2-hydroxyethylamine.
Optimize reaction conditions (solvent polarity, temperature) to minimize byproducts like N-alkylation at competing sites. Purity assessment via HPLC-MS is essential .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on this compound’s biological activity (e.g., Wnt pathway modulation vs. adenosine receptor antagonism)?

Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to compare binding affinities for competing targets. For example:

  • Wnt pathway : Analyze interactions with Frizzled receptors using homology models.
  • Adenosine receptors : Compare binding poses (e.g., A₂A vs. A₁) to identify selectivity determinants.
    Validate predictions with in vitro assays (e.g., cAMP accumulation for adenosine receptors, TOPFlash luciferase assays for Wnt activity) .

Q. How should researchers design experiments to address discrepancies in reported cytotoxicity profiles across cell lines?

Methodological Answer :

  • Hypothesis-driven approach : Test whether cytotoxicity correlates with expression levels of putative targets (e.g., adenosine receptors) via siRNA knockdown or CRISPR-Cas9 knockout models.
  • Metabolic profiling : Use LC-MS to compare intracellular metabolite accumulation in sensitive vs. resistant cell lines, focusing on purine salvage pathways.
  • Microenvironment factors : Assess pH-dependent stability (e.g., simulate tumor microenvironments with lactic acid) to explain variable IC₅₀ values .

Q. What advanced analytical techniques are required to characterize degradation products under physiological conditions?

Methodological Answer :

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions.
  • Detection : Use UPLC-QTOF-MS to identify degradation products, prioritizing those with >0.15% abundance.
  • Stability-activity relationship : Corrogate degradation pathways with loss of bioactivity (e.g., cleavage of the hydroxypropyl chain reduces Wnt inhibition) .

Methodological Challenges

Q. How can researchers optimize the compound’s bioavailability without altering its core pharmacophore?

Methodological Answer :

  • Prodrug design : Mask polar groups (e.g., hydroxyethylamino) with ester or carbamate linkers that hydrolyze in vivo.
  • Nanoparticle encapsulation : Use PEG-PLGA nanoparticles to enhance solubility and prolong half-life.
  • Co-crystallization : Screen co-formers (e.g., succinic acid) to improve dissolution rates .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

Methodological Answer :

  • Kinome-wide profiling : Use multiplexed kinase assays (e.g., KinomeScan) to identify promiscuous binding.
  • Structure-activity relationship (SAR) : Introduce steric hindrance at the 1-position (methyl group) to reduce interaction with ATP-binding pockets of non-target kinases .

Critical Analysis of Evidence

  • Contradictions : Divergent biological activities (e.g., antiarrhythmic vs. pro-apoptotic) may arise from assay conditions (e.g., cell type, endpoint measurement). Prioritize target engagement assays (e.g., SPR for receptor binding) over phenotypic screens .
  • Gaps : Limited data on metabolite identification and in vivo pharmacokinetics. Future work should integrate LC-MS/MS with radiolabeled compound studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.